Silodosin-d4 -

Silodosin-d4

Catalog Number: EVT-1487389
CAS Number:
Molecular Formula: C25H32F3N3O4
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Silodosin, known by its chemical name (-)-1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy) phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide, is a selective α1A-adrenoceptor antagonist with a variety of clinical applications, particularly in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH)27. This compound has garnered attention due to its high selectivity for the α1A-adrenoceptor subtype, which confers a favorable efficacy and side effect profile47.

Tamsulosin

Compound Description: Tamsulosin is an α1-adrenoceptor antagonist medication primarily used to treat the symptoms of an enlarged prostate (benign prostatic hyperplasia - BPH), such as difficulty urinating. It works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate [, , , , , , , , , , , ]. Tamsulosin is less selective for the α1A receptor subtype compared to silodosin [].

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/6d7730364a98087678a3f73ac560f7398be28132

Naftopidil

Compound Description: Naftopidil is another α1-adrenoceptor antagonist used to treat BPH [, ].

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/dc26ec5d9f04f210f0c84ba1689edd25fd4a16b7

Fesoterodine

Compound Description: Fesoterodine is a medication used to treat overactive bladder symptoms, like urinary urgency, frequency, and incontinence []. It acts as a competitive muscarinic receptor antagonist, primarily targeting the M3 subtype in the bladder.

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/c3b500a27f4cd9c392ceffcc7d14915d585c38a3

Mirabegron

Compound Description: Mirabegron is another medication used to treat overactive bladder symptoms, but unlike fesoterodine, it acts as a β3-adrenergic receptor agonist []. This mechanism promotes bladder muscle relaxation and increases bladder capacity.

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/c3b500a27f4cd9c392ceffcc7d14915d585c38a3

Tadalafil

Compound Description: Tadalafil is a phosphodiesterase type 5 (PDE5) inhibitor commonly used to treat erectile dysfunction. It works by enhancing the effects of nitric oxide, leading to increased blood flow to the penis [, , ].

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/16dfc7bd47c403fa846b6a3a0289af55497f7a72

Alfuzosin

Compound Description: Alfuzosin is an α1-adrenoceptor antagonist used to treat BPH [, , ].

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/16dfc7bd47c403fa846b6a3a0289af55497f7a72

Doxazosin

Compound Description: Doxazosin is an α1-adrenoceptor antagonist used for BPH and hypertension treatment [].

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/16dfc7bd47c403fa846b6a3a0289af55497f7a72

KMD-3213G

Compound Description: KMD-3213G is the active glucuronide metabolite of silodosin, formed in the body after silodosin is metabolized []. It also exhibits α1-adrenoceptor antagonist activity.

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/edde28f16b45d5ae1583021ee28ade3d85c0ae1f

Applications in Various Fields

Treatment of Benign Prostatic Hyperplasia

Silodosin has been shown to rapidly improve both voiding and storage symptoms in men with BPH, with a low risk of orthostatic hypotension2. Its efficacy is comparable to that of other selective α1-adrenoceptor antagonists like tamsulosin, and it has been effective in both short-term and long-term studies27. The most commonly reported side effect is abnormal ejaculation, which leads to discontinuation in a minority of patients2.

Bladder Outlet Obstruction and Bladder Blood Flow

In animal models of bladder outlet obstruction (BOO), silodosin has been found to improve voiding behavior and bladder blood flow (BBF), potentially by inducing recovery of BBF3. It also reduced levels of oxidative stress markers and nerve growth factor (NGF) expression, which are associated with bladder dysfunction35.

Erectile Dysfunction

Silodosin has shown activity in the human corpus cavernosum, suggesting potential benefits in the treatment of erectile dysfunction (ED), particularly in patients with BPH-linked LUTS6. While it does not directly affect neurogenic erectile responses, it enhances relaxation responses to agents like acetylcholine and sodium nitroprusside, indicating involvement of the nitric oxide-cGMP pathway6.

Chronic Bladder Ischemia

In a rat model of atherosclerosis-induced chronic bladder ischemia without BOO, silodosin improved bladder function and restored bladder blood flow, suggesting that α1-adrenoceptor antagonists may be beneficial in ischemic conditions of the bladder5.

Overview

Silodosin-d4 is a deuterated form of silodosin, a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia. The addition of deuterium atoms in silodosin-d4 enhances its pharmacokinetic properties, allowing for improved stability and potentially altered metabolic pathways. This compound is significant in pharmacological research, particularly in studies involving drug metabolism and efficacy.

Source

Silodosin-d4 is synthesized from silodosin, which itself is derived from various synthetic pathways involving indoline and other chemical precursors. The deuteration process typically involves substituting hydrogen atoms with deuterium, enhancing the compound's isotopic stability.

Classification

Silodosin-d4 belongs to the class of pharmaceutical compounds known as alpha-1 adrenergic antagonists. It is classified under the broader category of urological agents, specifically targeting symptoms associated with prostate enlargement.

Synthesis Analysis

Methods

The synthesis of silodosin-d4 involves several key steps that modify the original silodosin structure to incorporate deuterium. The methodologies can vary, but generally include:

  1. Starting Material: The synthesis begins with indoline derivatives or similar compounds.
  2. Deuteration: The introduction of deuterium can be achieved through various methods, such as catalytic hydrogenation using deuterated hydrogen gas or chemical exchange reactions.
  3. Sequential Reactions: Following deuteration, the compound undergoes a series of reactions including protection/deprotection steps, substitution reactions, and possibly cyclization to form the final product.

Technical Details

The synthesis can be complex due to the need for chirality control and high purity. Techniques such as chromatography may be employed to isolate intermediates and final products effectively.

Molecular Structure Analysis

Structure

Silodosin-d4 retains the core structure of silodosin but features deuterium atoms at specific positions that replace hydrogen atoms in the molecular framework.

  • Molecular Formula: C_21H_24D_4N_2O_4S
  • Molecular Weight: Approximately 392.58 g/mol

Data

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) to confirm the presence and position of deuterium atoms.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing silodosin-d4 include:

  1. Amino Protection and Deprotection: Protecting groups are used during synthesis to prevent unwanted reactions.
  2. Bromination: Introduction of bromine into the indoline framework.
  3. Substitution Reactions: Key steps involve nucleophilic substitution where various functional groups are introduced or modified.
  4. Deuteration Reactions: Specific reactions that incorporate deuterium into the molecule.

Technical Details

The reaction conditions must be carefully controlled to optimize yield and minimize byproducts. Techniques such as high-performance liquid chromatography (HPLC) are often utilized for monitoring reaction progress and purifying products.

Mechanism of Action

Silodosin-d4 functions by selectively blocking alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This action leads to relaxation of these muscles, improving urine flow and alleviating symptoms associated with benign prostatic hyperplasia.

Process

  1. Receptor Binding: Silodosin-d4 binds to alpha-1 adrenergic receptors with high affinity.
  2. Signal Transduction: The binding inhibits receptor activation, leading to decreased intracellular calcium levels.
  3. Muscle Relaxation: This results in relaxation of smooth muscle fibers, facilitating improved urinary flow.

Data

Pharmacodynamic studies indicate that silodosin-d4 exhibits similar efficacy to silodosin but may have enhanced metabolic profiles due to its deuterated nature.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, which can affect metabolic pathways.
  • Melting Point: Specific melting point data may vary based on purity and synthesis methods but is generally within a defined range for similar compounds.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry (MS) and NMR are employed to characterize the compound's purity and confirm structural integrity.

Applications

Silodosin-d4 is primarily used in scientific research settings, particularly in studies focused on:

  • Drug Metabolism Studies: Understanding how deuterated compounds behave differently from their non-deuterated counterparts.
  • Pharmacokinetic Research: Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Therapeutic Efficacy Studies: Evaluating potential improvements in therapeutic outcomes due to altered pharmacokinetics.
Chemical Characterization of Silodosin-d4

Structural Elucidation and Isotopic Labeling

Molecular Configuration and Deuterium Substitution Patterns

Silodosin-d4 (C₂₅H₂₈D₄F₃N₃O₄; MW: 499.60 g/mol) is a deuterated analog of the α₁A-adrenoceptor antagonist silodosin (C₂₅H₃₂F₃N₃O₄; MW: 495.53 g/mol) [1] [3]. The deuterium atoms are incorporated at four specific positions on the phenoxyethylamine side chain, forming a tetradeuterated ethyl bridge ([1,1,2,2-tetradeuterio-2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl moiety) [4] [9]. This strategic substitution preserves the core pharmacophore—a chiral indoline-7-carboxamide structure with (R)-configuration at the critical propylamino stereocenter—while altering the mass signature for analytical detection [3] [9]. The isotopic labeling occurs at metabolically stable C–H bonds, minimizing kinetic isotope effects on biological activity [8].

Table 1: Structural Properties of Silodosin-d4 vs. Silodosin

PropertySilodosin-d4Non-deuterated Silodosin
Molecular FormulaC₂₅H₂₈D₄F₃N₃O₄C₂₅H₃₂F₃N₃O₄
Molecular Weight499.60 g/mol495.53 g/mol
Deuterium PositionsEthylamine side chainNone
Key Stereocenters(R)-configuration retained(R)-configuration
CAS Number1426173-86-5160970-54-7

Synthesis Pathways for Deuterated Silodosin Derivatives

The synthesis of silodosin-d4 involves deuterium-selective incorporation at the ethylenediamine linker early in the synthetic sequence to avoid isotopic dilution [8] [9]. A validated route employs:

  • Deuterated Alkylation: Reaction of 2-(2,2,2-trifluoroethoxy)phenol with 1,2-dibromo-1,1,2,2-d₄-ethane under basic conditions to yield deuterated bromoethyl intermediate Br–CD₂–CD₂–O–C₆H₄–OCH₂CF₃ [9].
  • Chiral Amine Coupling: Nucleophilic displacement of bromide by (R)-1-(1-aminoethyl)-5-(3-hydroxypropyl)indoline-7-carboxamide, requiring controlled temperature (60–80°C) and anhydrous solvents to prevent racemization [8] [9].
  • Glucuronidation (for metabolites): Enzymatic synthesis of silodosin-d4 β-D-glucuronide (C₃₁D₄H₃₅F₃N₃NaO₁₀; MW: 697.67 g/mol) using UGT2B7-expressing microsomes, followed by sodium salt purification [5] [7].

Critical challenges include minimizing isotopic scrambling during amide bond formation and ensuring >99% isotopic purity via reversed-phase HPLC coupled with mass detection [8].

Table 2: Synthesis Steps for Silodosin-d4

StepReactionDeuterated ReagentKey Conditions
1Alkylation of phenolBr–CD₂–CD₂–BrK₂CO₃, DMF, 80°C
2Amine displacementChiral indoline derivativeAnhydrous DMSO, 70°C, N₂ atm
3PurificationPrep-HPLC, 0.1% formic acid

Comparative Analysis of Silodosin-d4 vs. Non-deuterated Silodosin

Physicochemical Properties:

  • Solubility: Both compounds exhibit similar hydrophobicity (logP ≈ 3.6), with comparable solubility in methanol and DMSO but limited aqueous solubility [1] [9].
  • Acid-Base Behavior: Identical pKa profiles (pKa ≈ 14.85) due to retention of ionizable tertiary amine and phenolic groups [1].
  • Thermal Stability: Identical melting points (>104°C with decomposition), confirming deuterium substitution does not alter crystal packing [1].

Analytical Differentiation:

  • Mass Spectrometry: Silodosin-d4 shows a +4 Da shift in molecular ion peaks (m/z 500.2 vs. 496.2 for [M+H]⁺), enabling unambiguous LC-MS/MS quantification using transitions like 500.2→180.1 (d4) vs. 496.2→176.1 (non-deuterated) [5] [9].
  • Chromatography: Near-identical retention times (ΔRₜ < 0.1 min) on C18 columns, but baseline separation achievable via deuterium-induced hydrophobic interaction chromatography [5].

Pharmacological Equivalence:

  • Receptor Binding: Identical α₁A-adrenoceptor affinity (Kᵢ = 0.036 nM) and selectivity profiles (162-fold vs. α₁B; 50-fold vs. α₁D) due to preserved stereochemistry [2] [3].
  • Metabolic Stability: In vitro studies show unchanged UGT2B7-mediated glucuronidation kinetics (Kₘ ≈ 15 μM), confirming deuterium placement avoids metabolic sites [5] [8].

Table 3: Functional Comparisons

ParameterSilodosin-d4SilodosinAnalytical Method
α₁A-Adrenoceptor Kᵢ0.036 nM0.036 nMRadioligand binding
Plasma Protein Binding~97%~97%Equilibrium dialysis
UGT2B7 GlucuronidationSimilar Vₘₐₓ and KₘIdentical kineticsHLM assays
LC-MS/MS LOD0.1 ng/mL0.1 ng/mLMRM quantification

Properties

Product Name

Silodosin-d4

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide

Molecular Formula

C25H32F3N3O4

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2

InChI Key

PNCPYILNMDWPEY-JRBXURKDSA-N

SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Synonyms

2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide-d4; (R)-1-(3-Hydroxypropyl)-5-[2-[[2-[2-(2,2,2-_x000B_trifluoroethoxy)phenoxy]ethyl]amino]propyl]indoline-7-carboxamide-d4; KAD 3213

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.